molecular formula C13H17ClN2O2 B12743197 (E)-2,2-Dimethyl-3-hydroxypropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide CAS No. 133661-92-4

(E)-2,2-Dimethyl-3-hydroxypropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide

Cat. No.: B12743197
CAS No.: 133661-92-4
M. Wt: 268.74 g/mol
InChI Key: NATCGIMQOYQIAT-OQLLNIDSSA-N
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Description

(E)-2,2-Dimethyl-3-hydroxypropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydrazide group attached to a chlorophenyl ethylidene moiety, and a hydroxypropanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,2-Dimethyl-3-hydroxypropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves multiple steps. One common method starts with the preparation of 2,2-dimethyl-3-hydroxypropanoic acid, which is then reacted with hydrazine hydrate to form the hydrazide. The final step involves the condensation of the hydrazide with 2-chlorobenzaldehyde under acidic or basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2,2-Dimethyl-3-hydroxypropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce primary or secondary amines.

Scientific Research Applications

(E)-2,2-Dimethyl-3-hydroxypropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2,2-Dimethyl-3-hydroxypropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(1-Benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one
  • (-)-Carvone
  • (+)-Menthofuran

Uniqueness

(E)-2,2-Dimethyl-3-hydroxypropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

133661-92-4

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

N-[(E)-1-(2-chlorophenyl)ethylideneamino]-3-hydroxy-2,2-dimethylpropanamide

InChI

InChI=1S/C13H17ClN2O2/c1-9(10-6-4-5-7-11(10)14)15-16-12(18)13(2,3)8-17/h4-7,17H,8H2,1-3H3,(H,16,18)/b15-9+

InChI Key

NATCGIMQOYQIAT-OQLLNIDSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(C)(C)CO)/C1=CC=CC=C1Cl

Canonical SMILES

CC(=NNC(=O)C(C)(C)CO)C1=CC=CC=C1Cl

Origin of Product

United States

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